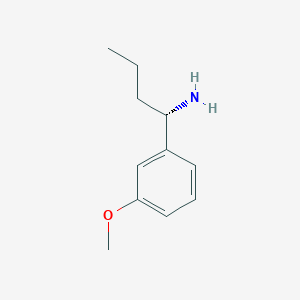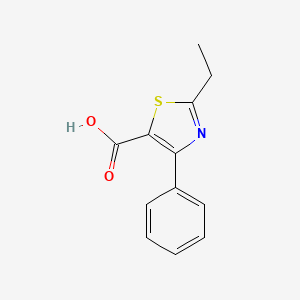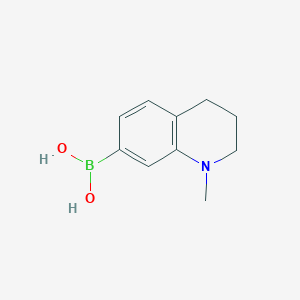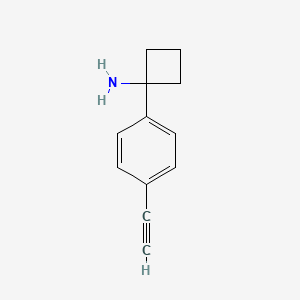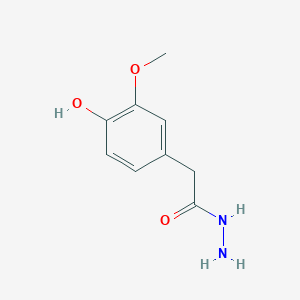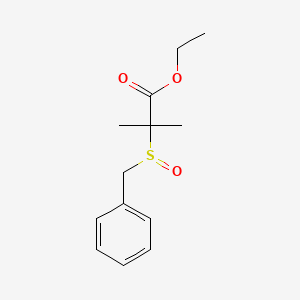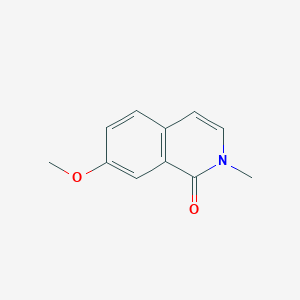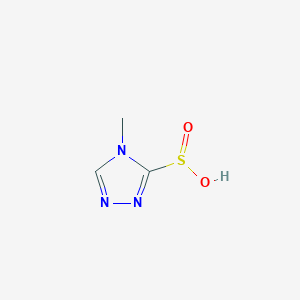
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid is a heterocyclic compound containing a triazole ring with a sulfinic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4H-1,2,4-triazole-3-sulfinic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole with suitable sulfinating agents. One common method is the reaction of 4-methyl-4H-1,2,4-triazole with sulfur dioxide and hydrogen peroxide under controlled conditions to introduce the sulfinic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
化学反応の分析
Types of Reactions
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学的研究の応用
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-Methyl-4H-1,2,4-triazole-3-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group and triazole ring. The compound can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a sulfinic acid group.
4-Methyl-4H-1,2,4-triazole-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfinic acid group.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfinic acid group allows for specific interactions and reactions that are not possible with the thiol or sulfonic acid derivatives.
特性
分子式 |
C3H5N3O2S |
|---|---|
分子量 |
147.16 g/mol |
IUPAC名 |
4-methyl-1,2,4-triazole-3-sulfinic acid |
InChI |
InChI=1S/C3H5N3O2S/c1-6-2-4-5-3(6)9(7)8/h2H,1H3,(H,7,8) |
InChIキー |
GZPPUMDOPQSOJW-UHFFFAOYSA-N |
正規SMILES |
CN1C=NN=C1S(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
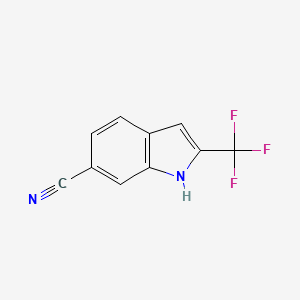
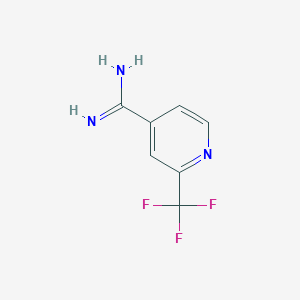
![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
